molecular formula C14H18N2O B2871508 1'H-spiro[cycloheptane-1,2'-quinazolin]-4'(3'H)-one CAS No. 101069-64-1

1'H-spiro[cycloheptane-1,2'-quinazolin]-4'(3'H)-one

Cat. No.: B2871508
CAS No.: 101069-64-1
M. Wt: 230.311
InChI Key: PXADIMWHZWCHOB-UHFFFAOYSA-N
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Description

1’H-spiro[cycloheptane-1,2’-quinazolin]-4’(3’H)-one is a spirocyclic compound characterized by a unique structure where a cycloheptane ring is fused to a quinazolinone moiety

Preparation Methods

The synthesis of 1’H-spiro[cycloheptane-1,2’-quinazolin]-4’(3’H)-one typically involves spiro-condensation reactions. One common method includes the reaction of quinazolinone derivatives with cycloheptanone under acidic or basic conditions. The reaction conditions often require the use of catalysts such as Lewis acids or bases to facilitate the formation of the spiro linkage . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1’H-spiro[cycloheptane-1,2’-quinazolin]-4’(3’H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the quinazolinone moiety to its corresponding amine.

Scientific Research Applications

1’H-spiro[cycloheptane-1,2’-quinazolin]-4’(3’H)-one has been explored for its applications in several scientific domains:

Mechanism of Action

The mechanism of action of 1’H-spiro[cycloheptane-1,2’-quinazolin]-4’(3’H)-one involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the observed biological effects .

Comparison with Similar Compounds

1’H-spiro[cycloheptane-1,2’-quinazolin]-4’(3’H)-one can be compared with other spirocyclic compounds such as:

Properties

IUPAC Name

spiro[1,3-dihydroquinazoline-2,1'-cycloheptane]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c17-13-11-7-3-4-8-12(11)15-14(16-13)9-5-1-2-6-10-14/h3-4,7-8,15H,1-2,5-6,9-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXADIMWHZWCHOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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